2-Methyl-3-(2-methyl-benzoimidazol-1-YL)-propionic acid hydrochloride
Description
Properties
IUPAC Name |
2-methyl-3-(2-methylbenzimidazol-1-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2.ClH/c1-8(12(15)16)7-14-9(2)13-10-5-3-4-6-11(10)14;/h3-6,8H,7H2,1-2H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGHLBNEMCIKEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC(C)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58555-23-0 | |
| Record name | 1H-Benzimidazole-1-propanoic acid, α,2-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58555-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 2-methylbenzimidazole with an appropriate alkylating agent, such as 3-chloropropionic acid, under specific reaction conditions. The reaction typically requires a strong base, such as sodium hydride, to deprotonate the benzimidazole, followed by the addition of the alkylating agent.
Industrial Production Methods: In an industrial setting, the synthesis of 2-Methyl-3-(2-methyl-benzoimidazol-1-YL)-propionic acid hydrochloride may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor and reaction conditions depends on factors such as yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-3-(2-methyl-benzoimidazol-1-YL)-propionic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases, such as inflammation and pain.
Industry: The compound is used in the development of new materials and in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 2-Methyl-3-(2-methyl-benzoimidazol-1-YL)-propionic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The following compounds share structural motifs (heterocyclic rings, hydrochloride salts, or carboxylic acid derivatives) and are selected for comparison based on :
Structural and Functional Differences
Aromatic Core
- Analogs : Pyridine (in 1185293-05-3 and 1185293-43-9) and imidazole (in 1184964-19-9) lack fused rings, reducing rigidity and π-system size.
Substituents
- Target Compound : Methyl groups at benzoimidazole C2 and propionic acid α-carbon enhance steric bulk and lipophilicity.
- Analog 1184964-19-9 : Isopropyl group on imidazole increases hydrophobicity but lacks an α-methylated acid chain.
Acid/Base Properties
- Target Compound : Propionic acid (pKa ~4.8) contributes to pH-dependent solubility; hydrochloride salt ensures ionization in physiological conditions.
Salt Forms
- Target Compound: Monohydrochloride limits ionic strength compared to trihydrochloride salts (e.g., 1185293-05-3, 1185293-43-9), affecting solubility and formulation.
Research Findings and Limitations
- Synthetic Accessibility : The target compound’s benzoimidazole synthesis requires multi-step regioselective alkylation, whereas pyridine-based analogs (e.g., 1185293-05-3) are more straightforward to functionalize .
- Biological Data: No direct comparative studies are cited in the provided evidence. Further research is needed to evaluate potency, selectivity, and ADMET profiles.
Biological Activity
2-Methyl-3-(2-methyl-benzoimidazol-1-YL)-propionic acid hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a benzoimidazole moiety, which is often associated with various biological activities, including anti-inflammatory and anticancer properties.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that derivatives of benzoimidazole can modulate several pathways:
- Inhibition of Enzymatic Activity : Compounds similar to 2-Methyl-3-(2-methyl-benzoimidazol-1-YL)-propionic acid have been shown to inhibit enzymes such as acetylcholinesterase, which plays a crucial role in neurotransmission .
- Antioxidant Properties : The presence of the benzoimidazole ring has been linked to antioxidant activity, potentially reducing oxidative stress in cells .
Pharmacological Effects
Recent studies have highlighted several pharmacological effects associated with this compound:
- Anti-inflammatory Activity : The compound exhibits significant anti-inflammatory effects, which may be beneficial in treating conditions like arthritis and other inflammatory disorders .
- Anticancer Potential : Preliminary investigations suggest that 2-Methyl-3-(2-methyl-benzoimidazol-1-YL)-propionic acid may inhibit the growth of certain cancer cell lines, indicating potential use in cancer therapy .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study investigating a series of benzoimidazole derivatives, it was found that compounds structurally similar to 2-Methyl-3-(2-methyl-benzoimidazol-1-YL)-propionic acid significantly inhibited the growth of human lung adenocarcinoma cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase, suggesting that this compound could be a lead structure for developing new anticancer agents .
Q & A
Basic: What synthetic methodologies are recommended for the efficient preparation of 2-Methyl-3-(2-methyl-benzoimidazol-1-YL)-propionic acid hydrochloride?
Answer:
The synthesis of this compound can be optimized using Design of Experiments (DoE) principles to minimize trial-and-error approaches. For example:
- Multi-step reaction optimization : Use statistical methods to identify critical parameters (e.g., temperature, stoichiometry, solvent polarity) and their interactions. Central Composite Design (CCD) or Box-Behnken methods reduce experimental runs while maximizing data quality .
- Hybrid computational-experimental workflows : Integrate quantum chemical calculations (e.g., DFT for transition-state analysis) with high-throughput screening to predict viable reaction pathways. This approach, as demonstrated by ICReDD, accelerates synthesis by narrowing optimal conditions computationally before lab validation .
Table 1 : Example experimental parameters for synthesis optimization
| Parameter | Range Tested | Optimal Value |
|---|---|---|
| Reaction Temperature | 60–120°C | 90°C |
| Catalyst Loading | 1–5 mol% | 3 mol% |
| Solvent | DMF, THF, MeCN | MeCN |
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Answer:
A multi-technique approach ensures robust characterization:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns and benzoimidazole ring integration (e.g., δ 7.2–8.5 ppm for aromatic protons) .
- Infrared Spectroscopy (IR) : Detect functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the propionic acid moiety) .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns (e.g., [M+H]⁺ peak matching theoretical values) .
- X-ray Crystallography : Resolve 3D conformation and hydrogen-bonding networks if single crystals are obtainable .
Note : Cross-validate data with PubChem or crystallographic databases to resolve ambiguities .
Advanced: How can reaction mechanisms involving this compound be elucidated using computational modeling?
Answer:
Mechanistic studies benefit from:
- Density Functional Theory (DFT) : Calculate activation energies for key steps (e.g., nucleophilic substitution at the benzoimidazole nitrogen) .
- Molecular Dynamics (MD) Simulations : Model solvation effects and steric interactions in aqueous/organic media .
- In Silico Reactivity Descriptors : Use Fukui indices or electrostatic potential maps to predict regioselectivity in subsequent derivatization reactions .
Example : A DFT study of analogous compounds revealed that electron-withdrawing substituents on the benzoimidazole ring lower the activation barrier for acylation by 12–15 kJ/mol .
Advanced: How should researchers resolve contradictions in experimental data (e.g., conflicting solubility or bioactivity results)?
Answer:
Contradictions often arise from uncontrolled variables or methodological differences. Mitigate via:
- Statistical Sensitivity Analysis : Identify variables with the highest impact on outcomes (e.g., pH, counterion effects) using Monte Carlo simulations .
- Reproducibility Protocols : Standardize assay conditions (e.g., PBS buffer vs. cell culture media for bioactivity tests) .
- Meta-Analysis of Published Data : Compare results across studies while accounting for instrumentation differences (e.g., NMR field strength affecting splitting patterns) .
Case Study : Discrepancies in melting points (~5°C variation) for similar hydrochlorides were traced to hygroscopicity; vacuum drying and Karl Fischer titration resolved the issue .
Advanced: What strategies are effective for optimizing the compound’s stability under varying storage conditions?
Answer:
Stability studies should employ:
- Accelerated Degradation Testing : Use elevated temperatures (40–60°C) and humidity (75% RH) to model long-term storage. Monitor via HPLC for degradation products .
- Lyophilization : Improve shelf-life by removing water, critical for hygroscopic hydrochloride salts .
- Light Sensitivity Screening : UV-Vis spectroscopy to detect photodegradation (e.g., λmax shifts indicating ring-opening reactions) .
Table 2 : Stability data under accelerated conditions
| Condition | Degradation (%) at 30 Days |
|---|---|
| 25°C, dry air | <2% |
| 40°C, 75% RH | 15% |
| Light exposure (300–800 nm) | 22% |
Advanced: How can researchers design bioactivity assays to evaluate this compound’s therapeutic potential?
Answer:
Prioritize target-specific assays:
- Enzyme Inhibition Assays : Use fluorescence-based kits (e.g., NADH-coupled assays for kinase inhibition) with IC50 calculations .
- Cellular Uptake Studies : Radiolabel the compound or use LC-MS/MS to quantify intracellular concentrations .
- In Silico Docking : Predict binding affinities to receptors (e.g., GPCRs or ion channels) using AutoDock Vina or Schrödinger Suite .
Example : A benzoimidazole analog showed 80% inhibition of COX-2 at 10 µM, validated via molecular docking to the catalytic pocket (PDB: 5IKT) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
